An In-depth Technical Guide to Azido-PEG1-CH2CO2H: A Versatile Linker for Drug Discovery
An In-depth Technical Guide to Azido-PEG1-CH2CO2H: A Versatile Linker for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG1-CH2CO2H is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal azide group, a single polyethylene glycol (PEG) unit, and a carboxylic acid, enables the precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive technical overview of Azido-PEG1-CH2CO2H, including its chemical properties, applications in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation, detailed experimental protocols, and the underlying signaling pathways.
Core Properties of Azido-PEG1-CH2CO2H
Azido-PEG1-CH2CO2H, also known as (2-Azidoethoxy)acetic acid, is a foundational building block in the construction of complex biomolecular conjugates. Its utility stems from the orthogonal reactivity of its two functional ends.
Chemical Structure and Properties
The structure of Azido-PEG1-CH2CO2H is characterized by an azide (N3) group, which is a versatile functional group for "click chemistry" reactions, and a carboxylic acid (-COOH) group, which can readily form stable amide bonds with primary amines. The short PEG spacer enhances aqueous solubility and provides a defined distance between conjugated molecules.[1][2]
Table 1: Physicochemical Properties of Azido-PEG1-CH2CO2H
| Property | Value | Reference(s) |
| Molecular Formula | C4H7N3O3 | [3] |
| Molecular Weight | 145.12 g/mol | [3] |
| CAS Number | 79598-48-4 | [4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C for long-term storage |
Applications in Drug Discovery
The bifunctional nature of Azido-PEG1-CH2CO2H makes it a highly valuable linker in two key areas of drug development: PROTACs and bioconjugation.
PROTAC Linker
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.
Azido-PEG1-CH2CO2H is an ideal building block for PROTAC synthesis. The carboxylic acid can be coupled to the E3 ligase ligand (e.g., pomalidomide), and the azide group can then be "clicked" to an alkyne-modified target-binding ligand (e.g., a derivative of the BRD4 inhibitor JQ1). This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity.
Bioconjugation
The ability to conjugate molecules to proteins, antibodies, and other biomolecules is essential for the development of targeted therapies, diagnostics, and research tools. Azido-PEG1-CH2CO2H facilitates this through its azide group, which can be selectively reacted with an alkyne-modified biomolecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid end can be activated to react with amine groups on the biomolecule, such as the side chain of lysine residues.
Key Experimental Protocols
The following sections provide detailed methodologies for the use of Azido-PEG1-CH2CO2H in the synthesis of a BRD4-targeting PROTAC and for protein bioconjugation.
Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a hypothetical BRD4 degrader using Azido-PEG1-CH2CO2H, a JQ1 derivative (BRD4 ligand), and pomalidomide (E3 ligase ligand).
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Amide Coupling of Azido-PEG1-CH2CO2H and Pomalidomide
-
Materials:
-
Azido-PEG1-CH2CO2H (1.0 eq)
-
Pomalidomide (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Azido-PEG1-CH2CO2H and pomalidomide in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azido-PEG1-pomalidomide conjugate.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azido-PEG1-pomalidomide (1.0 eq)
-
Alkyne-functionalized JQ1 (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
t-BuOH/H2O (1:1)
-
-
Procedure:
-
Dissolve the azido-PEG1-pomalidomide and alkyne-JQ1 in the t-BuOH/H2O solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Step 3: Purification and Characterization
-
Purification:
-
Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the structure and purity of the final product by 1H NMR and high-resolution mass spectrometry (HRMS).
-
Bioconjugation to a Model Protein (Lysozyme)
This protocol describes the conjugation of Azido-PEG1-CH2CO2H to the protein lysozyme.
Experimental Workflow for Protein Bioconjugation
Caption: Workflow for the bioconjugation of Azido-PEG1-CH2CO2H to a protein.
-
Materials:
-
Lysozyme
-
Azido-PEG1-CH2CO2H
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
MES buffer (pH 6.0)
-
PBS (Phosphate-Buffered Saline, pH 7.4)
-
Size-exclusion chromatography column
-
-
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Azido-PEG1-CH2CO2H in MES buffer.
-
Add EDC and NHS to the solution to activate the carboxylic acid.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Lysozyme:
-
Dissolve lysozyme in PBS.
-
Add the activated Azido-PEG1-CH2CO2-NHS ester to the lysozyme solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the conjugation by SDS-PAGE, which will show an increase in the molecular weight of the lysozyme.
-
Determine the degree of labeling by mass spectrometry.
-
-
Signaling Pathway: BRD4 Degradation by a PROTAC
A PROTAC synthesized with a linker like Azido-PEG1-CH2CO2H, such as ARV-771, induces the degradation of BRD4 through the ubiquitin-proteasome system.
Signaling Pathway of a BRD4-Targeting PROTAC
Caption: Mechanism of BRD4 degradation induced by a PROTAC.
The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BRD4. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades BRD4 into small peptides. The degradation of BRD4, a key transcriptional regulator, leads to the downregulation of oncogenes like c-MYC, ultimately resulting in apoptosis in cancer cells.
Conclusion
Azido-PEG1-CH2CO2H is a powerful and versatile chemical tool with significant applications in drug discovery and chemical biology. Its well-defined structure and orthogonal reactivity enable the efficient synthesis of complex molecular architectures, such as PROTACs and bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the utilization of this valuable linker in the development of novel therapeutics and research probes.
